2-(2-methylphenoxy)butanamide

Description

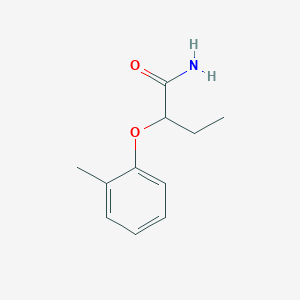

2-(2-Methylphenoxy)butanamide is a substituted butanamide derivative characterized by a 2-methylphenoxy group attached to the second carbon of the butanamide backbone. For instance, the compound 2-(2-methylphenoxy)-N-[(pyridin-2-yl)methyl]butanamide (Y207-3005, ) shares the core 2-methylphenoxybutanamide structure but includes a pyridinylmethyl substituent. Key inferred properties for the base compound include:

- Molecular formula: Likely $ \text{C}{11}\text{H}{15}\text{NO}_2 $ (inferred from structural analogs).

- Molecular weight: ~193.24 g/mol.

- logP: Estimated ~2.9 (based on Y207-3005’s logP of 2.9366, adjusted for substituent removal) .

The 2-methylphenoxy group confers steric and electronic effects, influencing solubility, metabolic stability, and receptor interactions.

Properties

IUPAC Name |

2-(2-methylphenoxy)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-9(11(12)13)14-10-7-5-4-6-8(10)2/h4-7,9H,3H2,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXBUPREVYJUDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)OC1=CC=CC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-methylphenoxy)butanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenol with butanoyl chloride in the presence of a base such as pyridine to form the intermediate 2-(2-methylphenoxy)butanoyl chloride. This intermediate is then reacted with ammonia or an amine to yield this compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(2-methylphenoxy)butanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the amide or phenoxy groups, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-methylphenoxy)butanamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)butanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Positional Isomerism: 2-Methyl vs. 4-Methylphenoxy Derivatives

- 2-(4-Methylphenoxy)-N-(2-{[2-(4-methylphenoxy)butanoyl]amino}phenyl)butanamide ( ): Molecular formula: $ \text{C}{28}\text{H}{32}\text{N}2\text{O}4 $. Molar mass: 460.56 g/mol. However, this positional change may reduce metabolic stability due to increased exposure to oxidative enzymes .

Functional Group Modifications

- 2-(2-Methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide ( ): Molecular formula: $ \text{C}{22}\text{H}{26}\text{N}2\text{O}4 $. Molar mass: 394.46 g/mol. Key difference: The morpholinylcarbonyl group introduces hydrogen bond acceptors (4 additional oxygen atoms), improving aqueous solubility (logP likely lower than the parent compound) and enhancing interactions with polar targets like kinases or GPCRs .

Derivatives with Heterocyclic Substituents

- Y207-3005 ( ): Molecular formula: $ \text{C}{17}\text{H}{20}\text{N}2\text{O}2 $. Molecular weight: 284.36 g/mol. logP: 2.9366. Key difference: The pyridinylmethyl group increases lipophilicity and may confer π-π stacking interactions with aromatic residues in enzyme active sites.

Physicochemical and Pharmacokinetic Properties

Key trends :

- Lipophilicity: The 2-methylphenoxy group contributes to moderate logP (~2.9), making the parent compound suitable for blood-brain barrier penetration. Derivatives with pyridinylmethyl (Y207-3005) retain similar logP, while polar groups (e.g., morpholinyl) likely reduce logP.

- Metabolic stability: Metabolites such as 490-M18 and 490-M19 ( ) suggest hydroxylation and conjugation pathways for phenoxy-containing analogs, with 2-methyl substitution offering slight protection over 4-methyl isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.